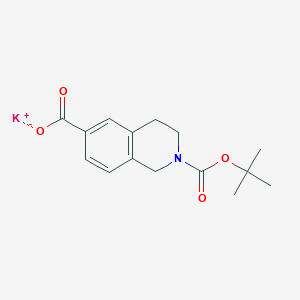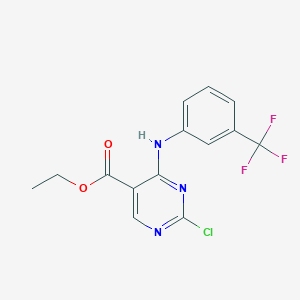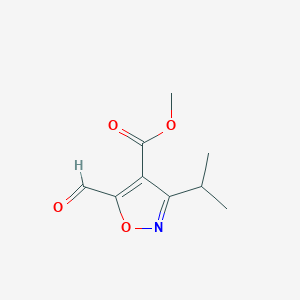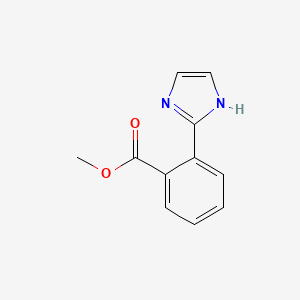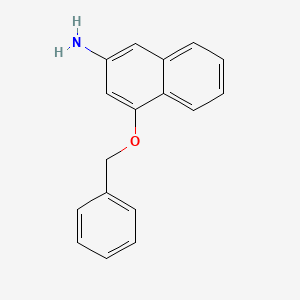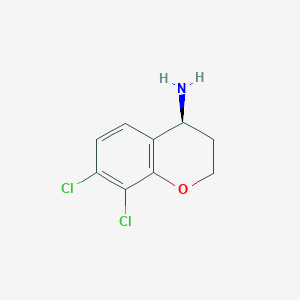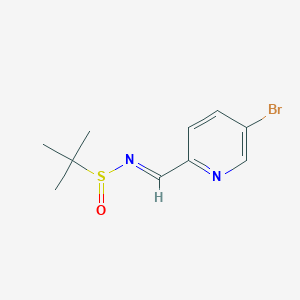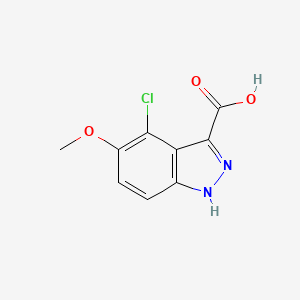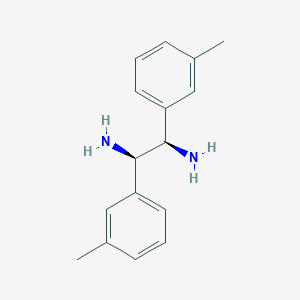
(1R,2R)-1,2-Bis(3-methylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- is a chiral diamine compound with the molecular formula C16H20N2This compound is characterized by the presence of two amine groups attached to a central ethane backbone, with two 3-methylphenyl groups attached to the carbon atoms adjacent to the amine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- typically involves the reaction of 3-methylbenzaldehyde with a suitable diamine precursor under controlled conditions. One common method involves the use of a chiral catalyst to ensure the formation of the desired (1R,2R) enantiomer. The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, 1,2-bis(4-methylphenyl)-, (1R,2R)-: Similar structure but with 4-methylphenyl groups instead of 3-methylphenyl groups.
1,2-Ethanediamine, 1,2-bis(2-methylphenyl)-, (1R,2R)-: Similar structure but with 2-methylphenyl groups instead of 3-methylphenyl groups.
Uniqueness
1,2-Ethanediamine, 1,2-bis(3-methylphenyl)-, (1R,2R)- is unique due to its specific chiral configuration and the presence of 3-methylphenyl groups. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in asymmetric synthesis and chiral drug development .
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-11-5-3-7-13(9-11)15(17)16(18)14-8-4-6-12(2)10-14/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m1/s1 |
InChI Key |
ZZCFHMGJMQEYQJ-HZPDHXFCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]([C@@H](C2=CC=CC(=C2)C)N)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C2=CC=CC(=C2)C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


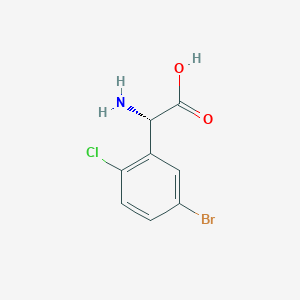


![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)
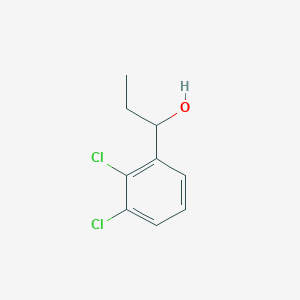
![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
